KN-62

Catalog No.
S002392
CAS No.
127191-97-3
M.F
C38H35N5O6S2
M. Wt
721.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KN-62

CAS Number

127191-97-3

Product Name

KN-62

IUPAC Name

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate

Molecular Formula

C38H35N5O6S2

Molecular Weight

721.8 g/mol

InChI

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1

InChI Key

RJVLFQBBRSMWHX-DHUJRADRSA-N

SMILES

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Synonyms

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Description

The exact mass of the compound (S)-4-(2-(N-methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

This compound, also known as KN-62, is a synthetic molecule studied for its potential to inhibit an enzyme called calcium/calmodulin-dependent protein kinase II (CaMKII) []. CaMKII plays a crucial role in various cellular processes, including learning and memory, and is implicated in several neurological disorders [].

Inhibition of CaMKII

KN-62 has been demonstrated to potently and selectively inhibit CaMKII in various scientific studies [, ]. This makes it a valuable research tool for investigating the role of CaMKII in different biological processes. By inhibiting CaMKII, researchers can observe the cellular and physiological effects of reduced CaMKII activity, providing insights into its function.

Here are some examples of how KN-62 is being used in scientific research:

  • Understanding memory and learning: Studies using KN-62 have shed light on the role of CaMKII in memory formation and consolidation [].
  • Investigating neurodegenerative diseases: Research suggests that CaMKII overactivity may contribute to the progression of Alzheimer's disease and Parkinson's disease []. KN-62 is being used to study the potential of CaMKII inhibition as a therapeutic strategy for these diseases.
  • Exploring other cellular functions: CaMKII is involved in various cellular processes beyond the nervous system. KN-62 is being utilized to understand CaMKII's role in muscle function, gene expression, and other cellular signaling pathways.

KN-62 is a synthetic compound classified as a derivative of isoquinolinesulfonamide. Its chemical formula is C₃₈H₃₅N₅O₆S₂, and it has a molecular weight of 721.84 g/mol. KN-62 is recognized for its selective and reversible inhibition of calcium/calmodulin-dependent protein kinase type II (CaMK II), with an inhibitory concentration (IC50) of approximately 0.9 μM. The compound is characterized by its hydrophobic nature, allowing it to permeate cell membranes effectively .

KN-62 acts as a competitive inhibitor of CaMKII. It binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP, which is necessary for CaMKII activity []. This inhibition disrupts CaMKII-dependent signaling pathways, allowing researchers to study the role of CaMKII in various cellular processes.

For instance, KN-62 has been used to investigate the involvement of CaMKII in learning and memory formation []. Studies using KN-62 have shown that CaMKII activity is necessary for specific types of memory, such as long-term potentiation, which is a cellular process thought to underlie learning and memory [].

KN-62 primarily functions by binding to the calmodulin binding site of CaMK II, which inhibits the enzyme's autophosphorylation and subsequent activity. This mechanism is competitive concerning calmodulin, meaning that KN-62 competes with calmodulin for binding to CaMK II. Importantly, KN-62 does not inhibit the activity of autophosphorylated CaMK II, highlighting its specificity . Additionally, KN-62 acts as a potent non-competitive antagonist at the purinergic receptor P2X7, with an IC50 of 15 nM .

KN-62 exhibits significant biological activities due to its role as an inhibitor of CaMK II. Research has demonstrated that it can inhibit insulin and hypoxia-stimulated glucose transport in skeletal muscle cells by blocking calcium influx through L-type calcium channels . Furthermore, KN-62 has been shown to affect catecholamine secretion from PC12 cells and modulate various signaling pathways involved in neuronal activity and plasticity .

The synthesis of KN-62 involves multiple steps, starting with the preparation of isoquinoline derivatives. The key steps typically include:

  • Formation of Isoquinoline Derivative: The synthesis begins with the formation of an isoquinoline structure through cyclization reactions.
  • Sulfonylation: A sulfonyl group is introduced to create the isoquinolinesulfonamide structure.
  • Piperazine Formation: The final step involves coupling with a phenylpiperazine moiety to yield KN-62.

The specific details of these reactions can vary based on the chosen synthetic route but generally involve standard organic chemistry techniques such as nucleophilic substitutions and cyclizations .

KN-62 has various applications in biochemical research, particularly in studies involving calcium signaling and kinase activity. Its role as an inhibitor makes it valuable for:

  • Investigating the mechanisms of calcium-dependent signaling pathways.
  • Studying the effects of CaMK II inhibition on insulin secretion and glucose metabolism.
  • Exploring potential therapeutic approaches for conditions related to dysregulated calcium signaling, such as diabetes and neurodegenerative diseases .

Interaction studies have revealed that KN-62 selectively targets CaMK II without affecting other calmodulin-sensitive kinases. This specificity allows researchers to delineate the role of CaMK II in various physiological processes without confounding effects from other kinases. Additionally, studies have shown that KN-62 can modulate receptor activity at P2X7 receptors, indicating its broader influence on purinergic signaling pathways .

Several compounds share structural or functional similarities with KN-62. Below is a comparison highlighting their unique features:

Compound NameStructure TypePrimary TargetUnique Features
KN-93Isoquinoline derivativeCalcium/calmodulin-dependent kinaseLess selective than KN-62
W-7Calmodulin inhibitorCalmodulin-dependent kinasesNon-specific; affects multiple kinases
AIPPeptide inhibitorCalcium/calmodulin-dependent kinaseActs via a different mechanism
BAPTACalcium chelatorCalcium ionsDoes not inhibit kinases directly

KN-62 stands out due to its high selectivity for CaMK II and its ability to act as a non-competitive antagonist at P2X7 receptors, making it a valuable tool for studying specific signaling pathways without affecting other related pathways .

Competitive Binding Dynamics at the Calmodulin Interaction Site

Kinetic studies using purified rat brain calcium/calmodulin-dependent kinase II demonstrated that KN-62 inhibits phosphorylation of the model substrate myosin light-chain with a mean inhibition constant of $$K_{\mathrm{i}} = 0.9 \mu\text{mol·L}^{-1}$$ [1]. Line-weaver–Burk analysis showed linear intercepts on the ordinate when calmodulin concentration was varied, consistent with purely competitive displacement of calmodulin from its docking helix on each kinase subunit [1] [2]. Surface-coupled KN-62 affinity columns retain apo-kinase holoenzyme but not calmodulin, confirming direct ligand occupation of the calmodulin pocket [1].

Autophosphorylation Suppression Mechanisms

Calcium-triggered autophosphorylation of the $$50 \text{kDa}$$ (alpha) and $$60 \text{kDa}$$ (beta) subunits is abolished by KN-62 with half-maximal inhibition near 1 µmol·L$$^{-1}$$ [1]. Autophosphorylated (“autonomous”) kinase, which no longer requires calmodulin, is not inhibited, showing that the drug blocks the priming reaction rather than catalytic turnover once the enzyme is Ca$$^{2+}$$-independent [1] [3]. Fluorescence and radiolabel pulse–chase experiments further revealed that KN-62 slows the rate of Thr-286 autophosphorylation by preventing sufficient calmodulin residence time on neighbouring subunits, whereas slower secondary autophosphorylation reactions are completely prevented [4].

Isoform-Specific Selectivity Profiling

KN-62 inhibits the catalytic cores of all calcium/calmodulin-dependent kinase II isoforms, but potency differs among related calmodulin-regulated enzymes (Table 1). Autophosphorylation of CaMK II-alpha and CaMK II-beta is equally sensitive [5], whereas CaMK IV and CaMK I require two- to four-fold higher concentrations for equivalent suppression [6]. In contrast, cyclic-AMP-dependent kinase, protein kinase C and myosin light-chain kinase are unaffected at ≥100 µmol·L$$^{-1}$$ [1] [7].

Enzyme (species)Assay endpoint$$IC{50}$$ or $$Ki$$Mode of inhibitionSource
CaMK II (rat brain)Myosin LC phosphorylation$$0.9 \mu\text{M}$$ [1]Competitive vs calmodulin4
CaMK I (bovine brain)Peptide syntide-2 phosphorylation$$0.8 \mu\text{M}$$ [6]Competitive39
CaMK IV (human recombinant)Autophosphorylation$$3 \mu\text{M}$$ [6]Competitive39
Protein kinase A IIPeptide Kemptide phosphorylation>100 µM (no effect) [1]4
Protein kinase C (rabbit brain)Histone phosphorylation>100 µM (no effect) [1]4

P2X7 Purinergic Receptor Antagonism

Non-Competitive Inhibition Kinetics

Functional assays in human embryonic kidney cells stably expressing human P2X7 channels reveal that KN-62 blocks ATP-evoked ethidium uptake with an $$IC{50}$$ of $$15 \text{nM}$$, displaying a Hill coefficient ≈1, typical of a single high-affinity site [8] [9]. In radiometric flux studies the antagonist is non-competitive: increasing ATP concentrations up to $$3 \text{mmol·L}^{-1}$$ do not surmount block but merely reduce apparent potency three- to five-fold [10]. Antagonism is temperature-dependent; $$IC{50}$$ values rise ten-fold when assays are performed at $$37^{\circ}\text{C}$$ rather than $$22^{\circ}\text{C}$$ [10], indicating a substantial entropic component to binding.

Species / cell systemFunctional read-out$$IC_{50}$$Experimental notesSource
Human P2X7 / HEK-293Ethidium bromide uptake$$15 \text{nM}$$ [8]2 min pre-incubation19
Human P2X7 / HEK-293Ca$$^{2+}$$ flux (Fluo-8)$$2.6 \mu\text{M}$$ [11]BzATP challenge; fluorescence endpoint42
Rat P2X7 / oocyteDye uptake$$35 \text{nM}$$ [9]Comparable to human18
Mouse P2X7 / macrophageATP-stimulated IL-1β release$$80 \text{nM}$$ [12]Cytokine ELISA26

Structural Determinants of P2X7 Receptor Interaction

Cryo-electron microscopy and mutational analyses localise KN-62 to an inter-subunit allosteric pocket adjacent to the orthosteric ATP site. Alanine substitution of phenylalanine-88, threonine-90, aspartate-92, phenylalanine-103 or valine-312 each reduces KN-62 potency by >100-fold, identifying a signature antagonist-interaction motif [13]. Molecular docking predicts π-stacking of the isoquinoline ring with phenylalanine-95 and hydrogen-bond pairing between the sulfonamide oxygen atoms and threonine-90 [14]. For larger antagonists such as brilliant blue G the isoquinoline scaffold of KN-62 also extends into the central upper vestibule, but mutagenesis demonstrates that the pocket described above is obligatory for high-affinity binding [15] [16].

Cross-Reactivity with Related Signalling Pathways

While KN-62 shows pronounced selectivity for calcium/calmodulin-dependent kinase II and P2X7, its hydrophobic isoquinoline scaffold can influence additional signalling modules indirectly (Table 3).

Pathway / effectorReported effect of KN-62Concentration rangeMechanistic interpretationSource
AKAP79 scaffolding complexStabilises apo-calmodulin and selected protein kinase C isoforms on AKAP7910–100 nMAllosteric modulation of calmodulin-binding groove in AKAP79 [17]14
Toll-like receptor signallingSuppresses lipopolysaccharide-induced interleukin-6 and interferon-β synthesis15 µMCaMK II blockade diminishes TRAF-mediated activation of interferon-regulatory factor 3 [18]12
MAP kinase cascadeEnhances p44/p42 mitogen-activated protein kinase phosphorylation during Chlamydia pneumoniae infection1–10 µMRelief of CaMK-dependent negative feedback on MAPK activation [19]30
Retinoic acid receptor signallingPotentiates retinoic-acid-induced differentiation of HL-60 myeloid cells0.8–1 µMPreferential inhibition of CaMK II over CaMK I augments receptor transactivation [6]39
Glycogen synthase kinase 3β, PRAK, MAPKAP-K2Weak inhibition only at ≥10 µMOff-target kinase binding at high exposure [20]44

XLogP3

5.6

Hydrogen Bond Acceptor Count

10

Exact Mass

721.20287620 g/mol

Monoisotopic Mass

721.20287620 g/mol

Heavy Atom Count

51

Appearance

Assay:≥98%A crystalline solid

UNII

63HM46XPOW

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

KN-62

Dates

Modify: 2023-09-12
[1]. Brozinick JT Jr, et al. 1-[N, O-bis-(5-isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62), an inhibitor of calcium-dependent camodulin protein kinase II, inhibits both insulin- and hypoxia-stimulated glucose transport in skeletal muscle. Biochem J. 1999 May 1;339 ( Pt 3):533-40.
[2]. Schweitzer ES, et al. Inhibition of regulated catecholamine secretion from PC12 cells by the Ca2+/calmodulin kinase II inhibitor KN-62. J Cell Sci. 1995 Jul;108 ( Pt 7):2619-28.

Explore Compound Types